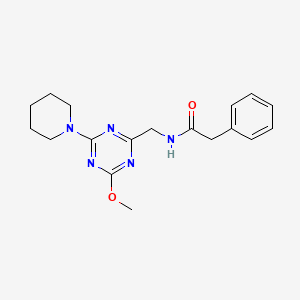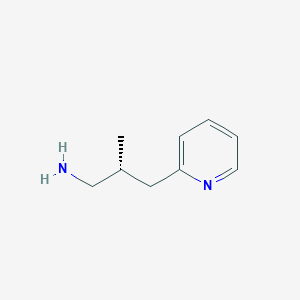![molecular formula C20H22N4O2S2 B2433815 4-(((4-Amino-6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(3-Hydroxypropyl)benzamid CAS No. 433702-66-0](/img/structure/B2433815.png)
4-(((4-Amino-6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(3-Hydroxypropyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide is a useful research compound. Its molecular formula is C20H22N4O2S2 and its molecular weight is 414.54. The purity is usually 95%.
BenchChem offers high-quality 4-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(3-hydroxypropyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Diese Verbindung zeigt eine signifikante Hemmwirkung gegenüber PDE10A mit einem IC50-Wert von 1,60 μM . PDE10A ist ein Enzym, das an der Regulation des cyclic nucleotide levels, insbesondere von cAMP und cGMP, beteiligt ist. Die Hemmung von PDE10A hat Auswirkungen auf verschiedene neurologische Erkrankungen, darunter Schizophrenie, Huntington-Krankheit und Parkinson-Krankheit.
- Mechanismus: Die Verbindung interagiert wahrscheinlich über Wasserstoffbrückenbindungen und aromatische Wechselwirkungen mit bestimmten Aminosäureresten mit PDE10A .
- Die Verbindung kann als Vorläufer für die Synthese von 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-on-Analoga dienen. Die direkte Oxidation von 2,3-Cyclopentenopyridin-Analoga zu diesen Cyclopenta[b]pyridin-5-on-Derivaten wurde unter Verwendung von Mangan(II)-triflat (Mn(OTf)2) als Katalysator und tert-Butylhydroperoxid (t-BuOOH) als Oxidationsmittel in Wasser erzielt. Diese Reaktion findet bei 25 °C mit hoher Ausbeute und ausgezeichneter Chemoselektivität statt .
Hemmer der Phosphodiesterase 10A (PDE10A)
Synthese von 6,7-Dihydro-5H-Cyclopenta[b]pyridin-5-on-Analoga
Wirkmechanismus
Target of Action
The primary target of this compound is Phosphodiesterase 10A (PDE10A) . PDE10A is a potential therapeutic target for the treatment of several neurodegenerative disorders . It is a dual substrate enzyme that catalyses the hydrolysis of cAMP & cGMP .
Mode of Action
The compound exhibits significant inhibitory activity against PDE10A . It is involved in three hydrogen bonds with ASN226, THR187 and ASP228, and two aromatic interactions with TYR78 and PHE283 . These interactions inhibit the function of PDE10A, leading to an increase in the levels of cAMP and cGMP .
Biochemical Pathways
The inhibition of PDE10A affects the cAMP/protein kinase A (PKA) signalling pathway . In the direct pathway neurons, this inhibition leads to the potentiation of D1-receptor signalling, while in the indirect pathway neurons, it activates cAMP/PKA signalling by simultaneous potentiation of adenosine A2A receptor signalling and inhibition of D2-receptor signalling .
Pharmacokinetics
The compound’s significant inhibitory activity against pde10a suggests that it may have good bioavailability .
Result of Action
The inhibition of PDE10A by this compound leads to changes in neuronal cell functions in the central nervous system (CNS), potentially precipitating, maintaining or triggering cognitive, motor or psychiatric disturbances . A study showed that a PDE10A inhibitor raised DARPP-32 phosphorylation by 6-fold in the indirect pathway neurons, indicating the predominant effect of PDE10A inhibition in these neurons .
Eigenschaften
IUPAC Name |
4-[(12-amino-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-10-yl)sulfanylmethyl]-N-(3-hydroxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S2/c21-17-16-14-3-1-4-15(14)28-19(16)24-20(23-17)27-11-12-5-7-13(8-6-12)18(26)22-9-2-10-25/h5-8,25H,1-4,9-11H2,(H,22,26)(H2,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUCXKVVTPWYGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC(=NC(=C23)N)SCC4=CC=C(C=C4)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B2433733.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2433734.png)
![2-methyl-1-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2433735.png)
![2-Methoxy-N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride](/img/structure/B2433737.png)

![(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone](/img/structure/B2433741.png)



![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2433746.png)



